molecular formula C14H16N2O3 B2687278 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1281893-70-6

1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2687278
CAS RN: 1281893-70-6
M. Wt: 260.293
InChI Key: QUGHKEUOLPMTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The methoxybenzyl group is attached to the pyrazole ring .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, it might involve the reaction of a 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with a 2-methoxybenzyl halide through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a carboxylic acid group, and a methoxybenzyl group. The exact structure would need to be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The methoxy group could potentially undergo demethylation under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, carboxylic acids have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not known without specific context. If it’s a drug, it would depend on the biological target. If it’s a reactant in a chemical reaction, it would depend on the reaction conditions and other reactants .

Future Directions

The future directions for this compound could be numerous depending on its application. It could be used as a building block for more complex molecules in organic synthesis, or it could be studied for potential biological activity .

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-13(14(17)18)10(2)16(15-9)8-11-6-4-5-7-12(11)19-3/h4-7H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGHKEUOLPMTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2OC)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.